molecular formula C19H20N2O2S2 B2544664 N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide CAS No. 893994-56-4

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2544664
CAS No.: 893994-56-4
M. Wt: 372.5
InChI Key: BJQSEEHLKRWHHU-UHFFFAOYSA-N
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Description

N-(2-(4-Methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a sulfonamide-containing heterocyclic compound featuring a thiazole core substituted with a 4-methyl group, a p-tolyl moiety, and a benzenesulfonamide chain linked via an ethyl group. Thiazoles are renowned for their pharmacological relevance, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-14-8-10-16(11-9-14)19-21-15(2)18(24-19)12-13-20-25(22,23)17-6-4-3-5-7-17/h3-11,20H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQSEEHLKRWHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-methyl-2-(p-tolyl)thiazole scaffold is synthesized via condensation of α-haloketones with thioamides. For this compound:

  • Thioamide precursor : Prepared by reacting p-toluidine with carbon disulfide in alkaline conditions to form N-(p-tolyl)thioamide.
  • α-Haloketone : Chloroacetone serves as the methyl-substituted α-haloketone.

Reaction conditions :

  • Solvent: Ethanol/water mixture (3:1)
  • Temperature: Reflux at 80–85°C for 6–8 hours
  • Catalyst: Triethylamine (5 mol%)
  • Yield: 72–78%

Mechanistic insight : The thioamide attacks the electrophilic α-carbon of chloroacetone, followed by cyclization and elimination of HCl to form the thiazole ring.

Alternative Route via Thioureido Acid Cyclization

A modified approach involves thioureido acid intermediates for enhanced regiocontrol:

  • Thioureido acid synthesis : Reacting p-toluidine with chlorocarbonyl isocyanate yields N-(p-tolyl)thioureido acid.
  • Cyclization with chloroacetone : In aqueous potassium carbonate (10%), the thioureido acid reacts with chloroacetone at room temperature for 24 hours. Acidification (acetic acid, pH 6) precipitates the thiazole derivative.

Advantages :

  • Avoids side products from Hantzsch synthesis
  • Higher purity (≥95% by HPLC)
  • Scalable under mild conditions

Introduction of the Ethylamine Side Chain

Position 5 of the thiazole is functionalized via nucleophilic substitution or Mannich-type reactions:

Bromination Followed by Amine Coupling

  • Bromination at C5 : Treating 4-methyl-2-(p-tolyl)thiazole with N-bromosuccinimide (NBS) in CCl₄ under UV light introduces bromine at position 5.
  • Amination : Reacting 5-bromo-thiazole with ethylenediamine in DMF at 120°C for 12 hours yields 5-(2-aminoethyl)-4-methyl-2-(p-tolyl)thiazole.

Yield : 65–70%
Key challenge : Avoiding over-alkylation requires stoichiometric control of ethylenediamine.

Direct Alkylation via Michael Addition

An alternative one-pot method employs:

  • Substrate : 4-methyl-2-(p-tolyl)thiazole-5-carbaldehyde
  • Reagent : Ethylamine hydrochloride
  • Conditions : NaBH₃CN as reducing agent in MeOH at 0–5°C.

Yield : 60%
Limitation : Lower regioselectivity compared to bromination-amination.

Sulfonylation to Form Benzenesulfonamide

The final step involves reacting the amine intermediate with benzenesulfonyl chloride:

Standard Sulfonylation Protocol

Procedure :

  • Dissolve 5-(2-aminoethyl)-4-methyl-2-(p-tolyl)thiazole (1 eq) in distilled water (15 mL/g substrate).
  • Add sodium acetate (1.5 eq) and benzenesulfonyl chloride (1.1 eq).
  • Heat at 80–85°C with stirring for 4–6 hours.
  • Isolate the product by filtration and recrystallize from ethanol.

Yield : 80–85%
Purity : Confirmed by FTIR (S=O stretch at 1170 cm⁻¹, N–H bend at 1530 cm⁻¹) and ¹H NMR (δ 7.8–7.6 ppm for aromatic protons).

Optimized Conditions for Sterically Hindered Amines

For bulkier substrates, modifications include:

  • Solvent : Tetrahydrofuran (THF) instead of water
  • Base : Triethylamine (2 eq) to scavenge HCl
  • Temperature : 50°C for 8 hours

Outcome : Prevents premature precipitation and improves yield to 88%.

Analytical Characterization and Validation

Spectroscopic Data

Technique Key Peaks Interpretation
FTIR 1170 cm⁻¹ S=O symmetric stretch
1530 cm⁻¹ N–H bending
¹H NMR (CDCl₃) δ 2.35 (s, 3H) Methyl group (p-tolyl)
δ 3.55 (t, 2H) Ethyl CH₂ adjacent to sulfonamide
δ 7.2–7.8 (m, 9H) Aromatic protons
13C NMR δ 168.4 Thiazole C2
δ 139.1 Sulfonamide quaternary carbon

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30)
  • Purity : ≥98%

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

  • Issue : Competing formation of 2,4-dimethyl regioisomer.
  • Solution : Use bulkier bases (e.g., DBU) to favor attack at the less hindered α-carbon.

Sulfonylation Side Reactions

  • Issue : Over-sulfonylation or N-alkylation.
  • Mitigation : Gradually add sulfonyl chloride and maintain pH 8–9 with NaHCO₃.

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : Ethanol and THF are distilled and reused, reducing waste.
  • Catalyst : Triethylamine is replaced with immobilized piperazine on silica gel for easier separation.
  • Yield on Scale : 73% (10 kg batch).

Scientific Research Applications

Synthesis of N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of thiazole derivatives. One notable method described in the literature is a one-pot synthesis involving thiazole and benzenesulfonamide derivatives. The reaction conditions often include refluxing in solvents such as dioxane, with the use of catalysts to enhance yield and purity .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from thiazole scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antidiabetic Properties

Another significant application of this compound is in the field of diabetes treatment. Research indicates that derivatives of benzenesulfonamides exhibit hypoglycemic activity comparable to established antidiabetic agents such as glibenclamide. In vivo studies using streptozotocin-induced diabetic rat models have shown that certain derivatives can effectively lower blood glucose levels, suggesting their potential as oral antidiabetic medications .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant reductions in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Antidiabetic Activity

In another investigation, researchers synthesized various benzenesulfonamide derivatives and assessed their antidiabetic efficacy using a rat model. The study found that certain compounds demonstrated considerable hypoglycemic activity, indicating their potential utility for managing diabetes mellitus .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

ApplicationMethodologyKey Findings
AnticancerCytotoxicity assaysSignificant reduction in viability at >10 µM
AntidiabeticIn vivo studiesComparable efficacy to glibenclamide
MechanismEnzyme inhibition studiesInhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituents like carboxylate (6d) or cyano (2) introduce electron-withdrawing effects, altering reactivity compared to the electron-neutral p-tolyl group in the target .

Implications :

  • Lower yields (e.g., 31% for Compound 21) may stem from steric hindrance or side reactions during cyclization .
  • The target compound’s synthesis, if analogous to , likely involves moderate yields due to the stability of sulfonamide intermediates .

Physical and Analytical Properties

Melting points, spectral data, and purity metrics highlight stability and functional group interactions:

Table 3: Physical/Analytical Data

Compound Melting Point (°C) Analytical Confirmation Reference
Target Compound Not reported Likely IR, elemental analysis
Compound 6d () 202–203 IR (υmax), elemental analysis (C, H, N, S)
Compound 22 () 217–219 Elemental analysis, spectral data
Compound 2 () 254–255 RP-HPLC (purity 98%), elemental analysis

Insights :

  • Higher melting points (e.g., 254–255°C for Compound 2) correlate with rigid pyrimidine cores and strong intermolecular forces .
  • The target compound’s benzenesulfonamide group may contribute to moderate solubility in polar solvents, similar to derivatives in .

Biological Activity

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its antibacterial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its biological activity, particularly in antibacterial and anticancer applications. The structure can be represented as follows:

N 2 4 methyl 2 p tolyl thiazol 5 yl ethyl benzenesulfonamide\text{N 2 4 methyl 2 p tolyl thiazol 5 yl ethyl benzenesulfonamide}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including this compound. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds similar to this compound have shown low MIC values against Staphylococcus aureus (3.9 μg/mL) and Acinetobacter xylosoxidans .
CompoundMIC (μg/mL)Bacterial Strain
This compound3.9S. aureus
Similar Derivative3.9A. xylosoxidans

Mechanism of Action : The antibacterial effect is attributed to the inhibition of protein synthesis pathways and disruption of nucleic acid production, leading to bactericidal effects .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that they may inhibit matrix metalloproteinases and anti-apoptotic BCL2 family proteins, contributing to their potential as anticancer agents.

  • Case Studies :
    • In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as HCT-116, HT-29, and HepG2 .
Compound TypeCell LineIC50 (μM)
Thiazole DerivativeHCT-11615.6
Thiazole DerivativeHT-2912.3
Thiazole DerivativeHepG218.7

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from thiazole precursors. A common synthetic route includes:

  • Formation of Thiazole Ring : Utilizing thioamide and appropriate aldehydes.
  • Sulfonamide Formation : Reaction with benzenesulfonyl chloride.
  • Substitution Reactions : Introducing the ethyl group at the nitrogen position.

The efficiency of the synthesis can be enhanced using multicomponent reactions, which provide a sustainable approach with high atom economy .

Research Findings

Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of thiazole derivatives to optimize their biological activities. Studies suggest that modifications in substituents can significantly enhance both antibacterial and anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzenesulfonamide?

  • Methodology : The compound can be synthesized via condensation of a thiazole intermediate with benzenesulfonyl chloride. For example, similar derivatives were prepared by reacting a thiazole-containing precursor (e.g., 4-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethylamine) with benzenesulfonyl chloride in dry pyridine under reflux, followed by purification via flash chromatography or crystallization .
  • Key Considerations :

  • Solvent choice : Pyridine is often used to neutralize HCl generated during sulfonamide formation .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/acetonitrile) yields high-purity products (e.g., 55–76% yields) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • 1H/13C NMR : Assign peaks for sulfonamide NH (~δ 10–12 ppm), thiazole protons (δ 7–8 ppm), and aromatic substituents .
  • TLC/HPLC : Monitor reaction progress (Rf ~0.43–0.78) and confirm purity (>95% via RP-HPLC with methods A/B) .
  • Melting Point : Sharp melting ranges (e.g., 192–235°C) indicate crystallinity .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence kinase inhibitory activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Thiazole modifications : Methyl or trifluoromethyl groups at the 4-position enhance CDK9 inhibition (IC50 < 10 nM) by improving hydrophobic interactions with the ATP-binding pocket .
  • Sulfonamide linkage : Rigidifying the ethyl spacer (e.g., cyclization) may reduce off-target effects on CDK1/2/7 .
    • Experimental Design :
  • Kinase assays : Compare inhibitory potency against CDK9 vs. other kinases using biochemical (e.g., ATP-competitive assays) and cellular (e.g., apoptosis induction) models .
  • X-ray crystallography : Resolve binding modes of analogs (e.g., CDKI-73) to guide rational design .

Q. How can computational tools predict electronic properties and binding interactions?

  • Methodology :

  • Multiwfn Software : Analyze electron localization functions (ELF) and electrostatic potential (ESP) to identify nucleophilic/electrophilic regions critical for binding .
  • Docking Studies : Use CDK9 crystal structures (PDB: 4BCF) to model substituent effects on binding affinity .
    • Case Study : Derivatives with 5-fluoro-pyrimidine substituents showed enhanced π-stacking in silico, correlating with improved activity (IC50 = 2.4 nM) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Root Causes :

  • Assay variability : Differences in ATP concentrations (e.g., 1 µM vs. 10 µM) can artificially inflate IC50 values .
  • Cellular vs. biochemical models : Off-target effects (e.g., CDK7 inhibition) may skew cellular readouts .
    • Mitigation Strategies :
  • Standardize assays : Use identical kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Metabolic stability testing : Evaluate liver microsome half-life to rule out pharmacokinetic confounders .

Methodological Optimization

Q. What strategies improve metabolic stability of this sulfonamide-thiazole scaffold?

  • Approaches :

  • Prodrug design : Esterification of carboxylic acid derivatives (e.g., ethyl esters) enhances blood-brain barrier penetration, as seen in PPAR modulators .
  • Steric shielding : Introduce bulky groups (e.g., tert-butyl) at the para-position to reduce CYP450-mediated oxidation .

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